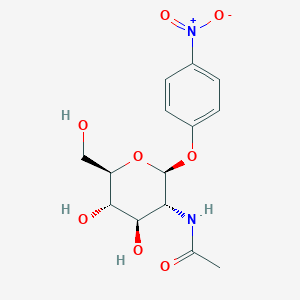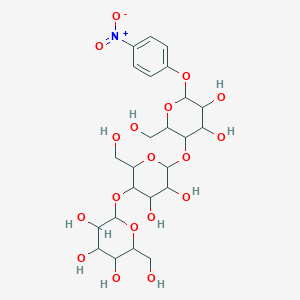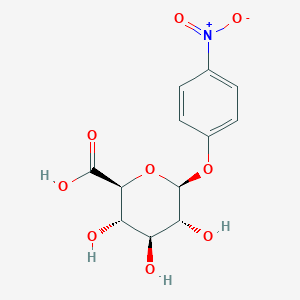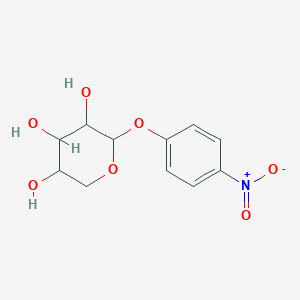
1-Pyrenylmethyl methanethiosulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-Pyrenylmethyl methanethiosulfonate often involves condensation reactions, as seen in the formation of heterocyclic compounds from pyrene derivatives (J. Xiaofeng et al., 2017). Another method involves the reaction between (1-acetyl)pyrene and dimethylformamide dimethylacetal, followed by condensation with hydrazine to afford pyrenyl-functionalized products (D. Reger et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows significant interest in the stabilization and electronic properties of pyrene derivatives. For instance, the gas-phase structure of methyl methanethiosulfonate has been determined, indicating a preference for a gauche conformation due to hyperconjugative interactions (M. E. Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrene derivatives and methanethiosulfonates typically focus on their reactivity and potential for creating complex structures. The reactivity of pyrene derivatives with hydrazine to form pyrazole derivatives has been utilized to create complexes with interesting luminescent properties (D. Reger et al., 2003).
Physical Properties Analysis
Physical properties such as luminescence are of particular interest. Pyrenyl-functionalized compounds demonstrate fluorescence in the deep-blue region, with potential applications in electroluminescence and photoconducting behavior (Yassine Beldjoudi et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds related to 1-Pyrenylmethyl methanethiosulfonate, such as reactivity and stability, are influenced by their molecular structure. Studies on the synthesis and properties of pyrene derivatives reveal insights into their reactivity and potential applications in creating materials with desired chemical functionalities (Rafał Flamholc et al., 2014).
Applications De Recherche Scientifique
Cancer Research and Drug Development : Methanethiosulfonate derivatives, including 1-Pyrenylmethyl methanethiosulfonate, are being explored as scaffolds for preparing new direct STAT3 inhibitors. Some of these derivatives have shown moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).
Protein Studies : These compounds are effective in trapping thiol-disulfide states in proteins, although they may also generate additional disulfide bonds in vitro (Karala & Ruddock, 2007). This is significant for understanding protein structures and functions.
Molecular Structure Analysis : Studies on the conformation of methyl methanethiosulfonate provide insights into its gas-phase structure and rotational barriers, which are relevant for understanding its reactivity and interactions (Tuttolomondo et al., 2007).
Biochemical Applications : Research shows that S-methyl methanethiosulfonate (MMTS) can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).
Organic Synthesis : Methanethiosulfonate derivatives are used in the zirconocene-catalyzed synthesis of 1-alkenyl sulfones and sulfides, demonstrating their utility in organic chemistry (Kadikova et al., 2016).
Electronics and Photovoltaics : They are crucial in the development of wearable, flexible, and semitransparent electronics, with potential applications in organic photovoltaics and medical sensors (Fan et al., 2019).
Electron Paramagnetic Resonance Studies : These compounds enable site-directed pKa determination of peptides, differentiating between local polarity and protonation effects on nitroxide EPR spectra (Smirnov et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
1-(methylsulfonylsulfanylmethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQGBUJTFUGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272978 | |
| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenylmethyl methanethiosulfonate | |
CAS RN |
384342-65-8 | |
| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenylmethyl methanethiosulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
